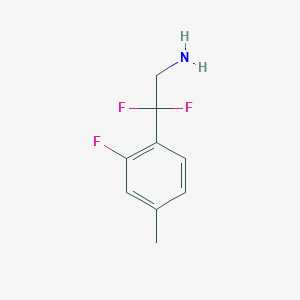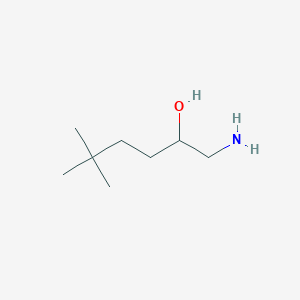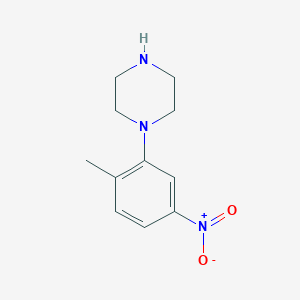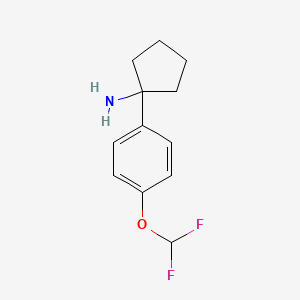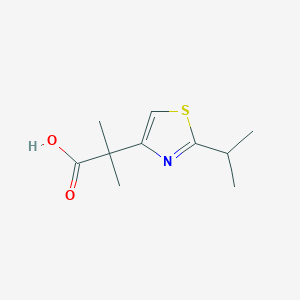
2-(2-Isopropylthiazol-4-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a propanoic acid group, which is a carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced via a Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid may involve:
Large-scale Hantzsch Thiazole Synthesis: Utilizing automated reactors to control temperature and reaction time.
Continuous Flow Grignard Reaction: Employing continuous flow reactors to enhance the efficiency and yield of the carboxylation process.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive thiazole ring.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may inhibit or activate biochemical pathways related to its biological activity, such as antimicrobial or anticancer pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid: Unique due to its specific substitution pattern on the thiazole ring.
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid: Contains an acetic acid group instead of a propanoic acid group.
Uniqueness
The uniqueness of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid lies in its specific combination of a thiazole ring and a propanoic acid group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15NO2S |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
2-methyl-2-(2-propan-2-yl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H15NO2S/c1-6(2)8-11-7(5-14-8)10(3,4)9(12)13/h5-6H,1-4H3,(H,12,13) |
Clave InChI |
KZKBVFVBPVMYHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CS1)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


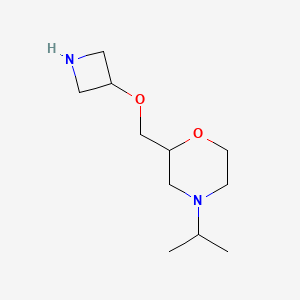

![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)
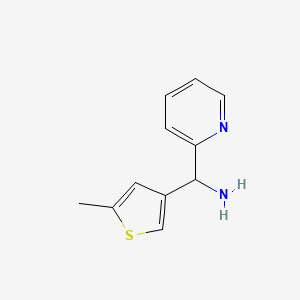
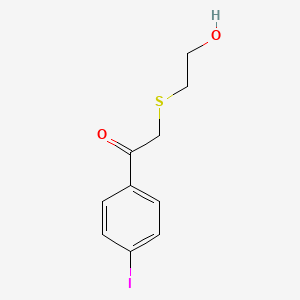
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)

